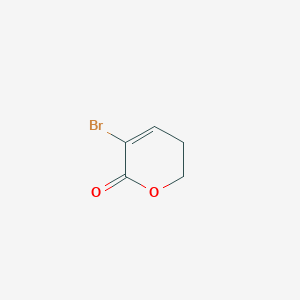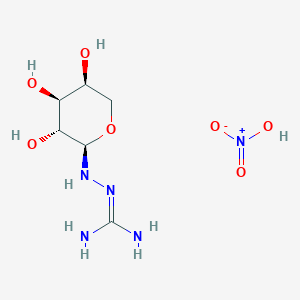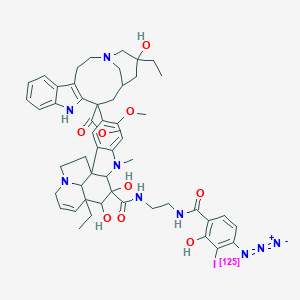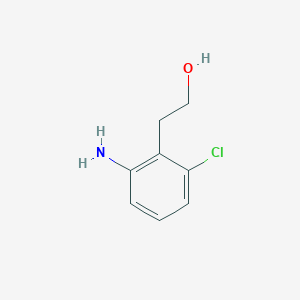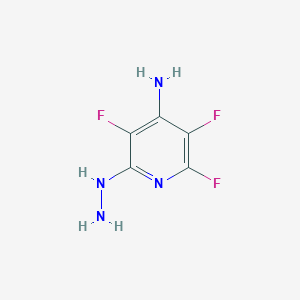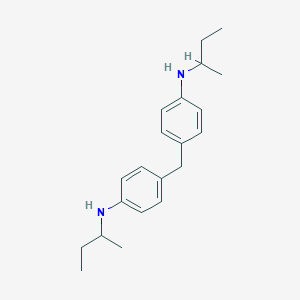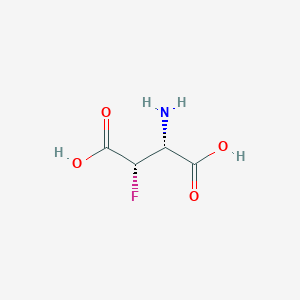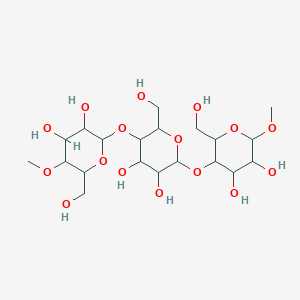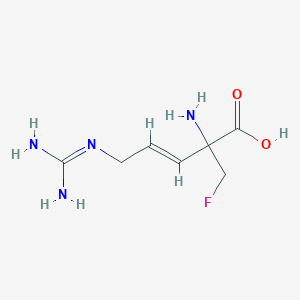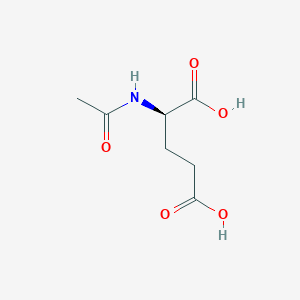
N-アセチル-D-グルタミン酸
説明
N-Acetyl-D-glutamic acid is an acetylated form of the amino acid glutamic acid. Its significance lies in the modulation of metabolic pathways and potential applications in various fields including medicine and biotechnology. Although specific details on N-Acetyl-D-glutamic acid are scarce, insights can be drawn from the broader context of amino acid derivatives' synthesis, structure, and properties.
Synthesis Analysis
The synthesis of amino acid derivatives like N-Acetyl-D-glutamic acid typically involves acetylation reactions, where an acetyl group is introduced to the amino acid. For instance, poly-γ-glutamic acid (γ-PGA) is synthesized by microbial fermentation, indicating the role of biological systems in producing complex amino acid derivatives (Bajaj & Singhal, 2011).
Molecular Structure Analysis
The molecular structure of N-Acetyl-D-glutamic acid is characterized by the presence of an acetyl group attached to the nitrogen atom of the glutamic acid. This modification can influence the molecule's behavior and interactions. The structural analysis of similar compounds reveals that such modifications can impact solubility, reactivity, and biological activity.
Chemical Reactions and Properties
Amino acid derivatives undergo various chemical reactions, including deacetylation and transamidation. The specific chemical properties of N-Acetyl-D-glutamic acid would be influenced by the acetyl group, potentially affecting its reactivity towards enzymes and chemical reagents. Research on similar compounds like N-acetyl-L-aspartic acid offers insights into the stability and chemical behavior of acetylated amino acids (Birken & Oldendorf, 1989).
科学的研究の応用
植物における酸化ストレスの軽減
NAG: は、植物における酸化ストレスの軽減に役立つことが示されており、作物の生産性を向上させるために不可欠です。ある研究では、シロイヌナズナとイネにおいて、NAGによる外因性処理が酸化ストレスによって誘導されるクロロフィル減少を抑制することが示されました。 この処理は、酸化ストレスに対する主要な転写制御因子であるZAT10とZAT12の発現レベルを増加させ、これらの遺伝子におけるヒストンH4のアセチル化レベルを強化しました .
アルギニン生合成における役割
微生物および植物において、NAGはアルギニン生合成経路に関与しています。グルタミン酸の非保護α-アミノ基とのセミアルデヒドの自発的な環状化を阻止することで、アルギニンの初期前駆体として機能します。 アルギニン生合成をプロリン生合成から分離することで、アルギニンのアセチル化前駆体の適切な流れが保証されます .
哺乳類における尿素サイクルの調節
NAG: は、尿素サイクルにおけるカルバモイルリン酸合成酵素1(CPS1)の補因子として作用するため、哺乳類にとって不可欠です。 このユニークな補因子は、グルタミン酸とアセチルコエンザイムAからN-アセチルグルタミン酸シンターゼ(NAGS)によって触媒的に形成され、この化合物が代謝調節における重要性を強調しています .
エピジェネティック修飾
植物研究では、NAGがエピジェネティック修飾に適用されることが観察されています。NAGによる処理は、ヒストンアセチル化の増加につながり、エピジェネティックな変化を通じて環境ストレスに対する耐性を高める役割を示唆しています。 これは、さまざまなストレス条件下での作物の生産性向上に貢献する可能性があります .
栄養補助食品
一般的に摂取される食品のマイナーな成分として、NAGは栄養補助食品でも検討されています。 しかし、食事におけるその役割とサプリメントとしての潜在的な利点は、ヒトの健康への影響を完全に理解するためにさらなる研究が必要です .
遺伝子医学研究
NAG: は、特にN-アセチルグルタミン酸シンターゼ欠損症の研究において、遺伝子医学研究において重要な役割を果たしています。 NAGを含む遺伝学および生化学経路を理解することで、代謝性疾患に関する洞察を得ることができ、標的療法の開発につながります .
作用機序
Target of Action
N-Acetyl-D-glutamic acid (NAG) primarily targets the urea cycle, a process that converts toxic ammonia to urea for excretion from the body . It is the first intermediate involved in the biosynthesis of arginine in prokaryotes and simple eukaryotes .
Mode of Action
NAG is biosynthesized from glutamate and acetylornithine by ornithine acetyltransferase, and from glutamic acid and acetyl-CoA by the enzyme N-acetylglutamate synthase . The reverse reaction, hydrolysis of the acetyl group, is catalyzed by a specific hydrolase .
Biochemical Pathways
NAG plays a vital role in the urea cycle and the biosynthesis of arginine . It is also involved in glutamate metabolism, which is associated with the biosynthesis of nucleic acids and proteins . Glutamate serves as a precursor molecule for the synthesis of various metabolites including N-acetyl-L-glutamate .
Pharmacokinetics
A study on acetylglutamine, a related compound, in rat blood and brain tissues based on liquid chromatography-tandem mass spectrometry and microdialysis technique has been reported
Result of Action
The primary result of NAG’s action is the detoxification of ammonia in the body. By acting as a regulator in the urea cycle, NAG helps convert toxic ammonia to urea, which is then excreted from the body . This process is crucial for maintaining nitrogen balance in the body.
Action Environment
The action of NAG is influenced by various environmental factors. For instance, the presence of other metabolites and enzymes can affect the efficiency of NAG’s role in the urea cycle and arginine biosynthesis . Additionally, factors such as pH and temperature can impact the stability and efficacy of NAG.
Safety and Hazards
特性
IUPAC Name |
(2R)-2-acetamidopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMMMVDNIPUKGG-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364404 | |
| Record name | N-ACETYL-D-GLUTAMIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5817-08-3, 19146-55-5 | |
| Record name | Glutamic acid, N-acetyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-ACETYL-D-GLUTAMIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



